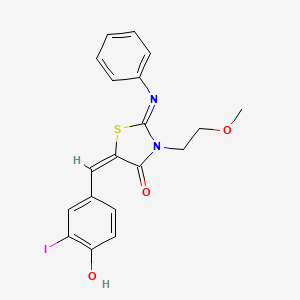![molecular formula C19H31N3O2S B10885846 1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a propyl group and a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol
The sulfonylation of the piperazine ring is achieved by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. This interaction leads to its potential therapeutic effects, such as analgesic and anti-inflammatory properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
類似化合物との比較
1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can be compared with other similar compounds, such as:
1-[(4-METHYLPHENYL)SULFONYL]-4-(3-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}PROPYL)PIPERIDINE: This compound has a similar structure but with an additional piperidine ring, leading to different chemical and biological properties.
4-[(4-METHYLPHENYL)SULFONYL]OXYMETHYL 4-METHYLBENZENESULFONATE: This compound contains a similar sulfonyl group but with different substituents, resulting in distinct reactivity and applications.
The uniqueness of 1-[(4-METHYLPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H31N3O2S |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O2S/c1-3-10-20-11-8-18(9-12-20)21-13-15-22(16-14-21)25(23,24)19-6-4-17(2)5-7-19/h4-7,18H,3,8-16H2,1-2H3 |
InChIキー |
WCTRFTLMDLLWHE-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10885764.png)
![5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10885776.png)

![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B10885814.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)

